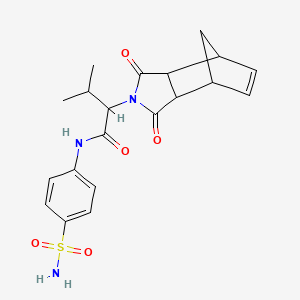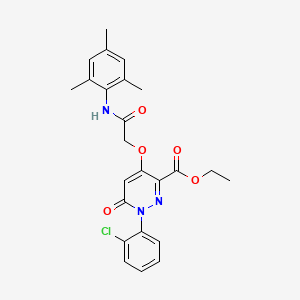![molecular formula C19H27NO2S2 B2986434 5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide CAS No. 1427795-37-6](/img/structure/B2986434.png)
5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide is a compound that features a unique structure with a 1,2-dithiolan-3-yl motif.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide typically involves the reaction of 1,2-dithiolane with appropriate cyclopropyl and phenyl derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of temperature, pressure, and reaction time to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Applications De Recherche Scientifique
5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-inflammatory and antioxidant properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1,2-dithiolan-3-yl)pentanol
- 5-(1,2-dithiolan-3-yl)pentanoic acid
- Methyl 5-(1,2-dithiolan-3-yl)pentanoate
Uniqueness
Compared to similar compounds, 5-(1,2-dithiolan-3-yl)-N-({1-[hydroxy(phenyl)methyl]cyclopropyl}methyl)pentanamide stands out due to its cyclopropyl and phenyl substituents, which confer unique chemical properties and biological activities. These structural features enhance its potential as a versatile reagent and therapeutic agent .
Propriétés
IUPAC Name |
5-(dithiolan-3-yl)-N-[[1-[hydroxy(phenyl)methyl]cyclopropyl]methyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2S2/c21-17(9-5-4-8-16-10-13-23-24-16)20-14-19(11-12-19)18(22)15-6-2-1-3-7-15/h1-3,6-7,16,18,22H,4-5,8-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKYTBKGAIPYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCC2(CC2)C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
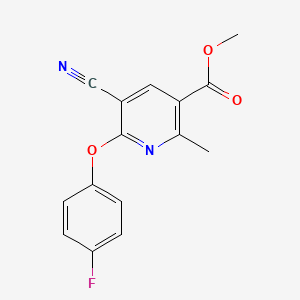
![5-{3-[(3-Chloro-4-methylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2986352.png)
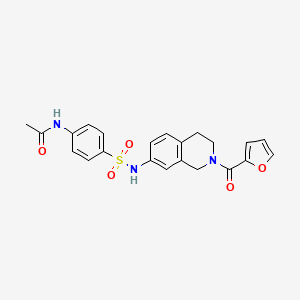
![2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B2986355.png)
![2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2986356.png)
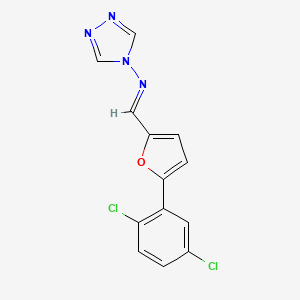
![8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2986358.png)
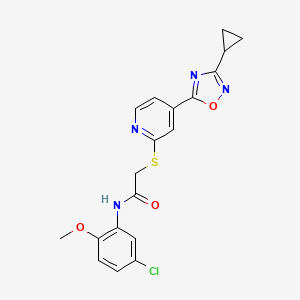
![2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide](/img/structure/B2986362.png)
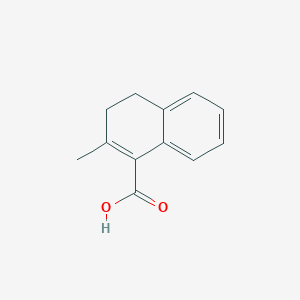
![2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-pyridin-3-ol](/img/structure/B2986365.png)
![1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2986366.png)
